1,3-Dioxolane-2-butanol, 2-phenyl-
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Overview
Description
1,3-Dioxolane-2-butanol, 2-phenyl- is an organic compound with the molecular formula C₉H₁₀O₂. . This compound belongs to the class of dioxolanes, which are five-membered cyclic acetals. Dioxolanes are commonly used as protecting groups for carbonyl compounds in organic synthesis due to their stability under various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-2-butanol, 2-phenyl- can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. A common method involves using toluenesulfonic acid as the catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of 1,3-dioxolane-2-butanol, 2-phenyl- typically involves large-scale acetalization processes. The use of continuous flow reactors and efficient water removal techniques, such as molecular sieves or orthoesters, ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-2-butanol, 2-phenyl- undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, chromium trioxide (CrO₃) in pyridine.
Reduction: LiAlH₄, NaBH₄.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are alcohols.
Substitution: The major products are substituted dioxolanes.
Scientific Research Applications
1,3-Dioxolane-2-butanol, 2-phenyl- has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and prodrugs.
Industry: Applied in the production of polymers and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dioxolane-2-butanol, 2-phenyl- involves its ability to form stable cyclic acetals with carbonyl compounds. This stability protects the carbonyl group from unwanted reactions during synthetic transformations. The compound can be deprotected under acidic conditions to regenerate the original carbonyl compound .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A six-membered cyclic acetal with similar protecting group properties.
1,3-Dioxolane: A five-membered cyclic acetal without the phenyl group.
2-Phenyl-1,3-dioxane: A six-membered cyclic acetal with a phenyl group.
Uniqueness
1,3-Dioxolane-2-butanol, 2-phenyl- is unique due to its specific structure, which combines the stability of the dioxolane ring with the reactivity of the phenyl group. This combination makes it particularly useful as a protecting group in organic synthesis and as an intermediate in the production of complex molecules .
Properties
CAS No. |
17851-47-7 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-(2-phenyl-1,3-dioxolan-2-yl)butan-1-ol |
InChI |
InChI=1S/C13H18O3/c14-9-5-4-8-13(15-10-11-16-13)12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11H2 |
InChI Key |
QNEACMJHCDEAGT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CCCCO)C2=CC=CC=C2 |
Origin of Product |
United States |
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